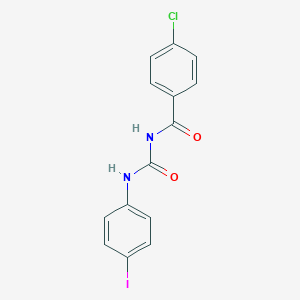
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and receptors by binding to their active sites and preventing their normal function. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzyme or receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide are still being investigated. However, some studies have suggested that this compound may have potential effects on the central nervous system, cardiovascular system, and immune system. It has also been shown to have potential antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide in lab experiments is its potential biological activity and selectivity. This compound can be used as a chemical probe to investigate the role of specific enzymes and receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity and lack of solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide. These include:
1. Investigating the mechanism of action of this compound in more detail to better understand its potential biological activity.
2. Developing new derivatives of this compound with improved potency and selectivity for specific enzymes and receptors.
3. Studying the potential effects of this compound on different biological systems, such as the endocrine system and the reproductive system.
4. Investigating the potential use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
5. Developing new methods for synthesizing this compound more efficiently and with higher yields.
Synthesemethoden
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 2-(4-isopropyl-3-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained by filtration, washing with a suitable solvent, and drying under vacuum.
Wissenschaftliche Forschungsanwendungen
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide has potential applications in scientific research as a chemical probe for studying biological systems. This compound has been shown to have potential biological activity as an inhibitor of certain enzymes and receptors. It can be used to investigate the role of these enzymes and receptors in various physiological and pathological processes. Additionally, this compound can be used as a starting point for the development of new drugs with improved potency and selectivity.
Eigenschaften
Molekularformel |
C18H25N3O2S |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H25N3O2S/c1-5-6-7-17-20-21-18(24-17)19-16(22)11-23-14-8-9-15(12(2)3)13(4)10-14/h8-10,12H,5-7,11H2,1-4H3,(H,19,21,22) |
InChI-Schlüssel |
WKJZQRIMLLCLGX-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C |
Kanonische SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)







![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)
